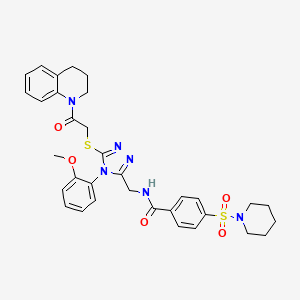

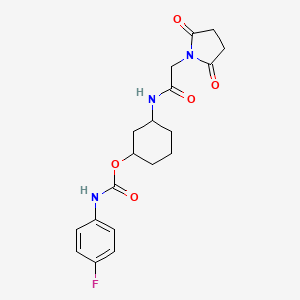

![molecular formula C20H19N3O3S B2851477 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893369-89-6](/img/structure/B2851477.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound. It is related to a class of compounds known as benzylisoquinoline alkaloids . These compounds have a benzo[d][1,3]dioxole structure feature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with an aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Aplicaciones Científicas De Investigación

Synthesis of Benzylisoquinoline Alkaloids

This compound can be utilized in the synthesis of benzylisoquinoline alkaloids , which are a significant class of natural products with diverse biological activities. The benzo[d][1,3]dioxole moiety is a common feature in these alkaloids, such as aporphines, coptisines, and dibenzopyrrocolines . The synthetic approach may involve Pd-catalyzed arylation and Noyori asymmetric hydrogenation , leading to compounds with high enantioselectivity.

Modulation of ATP-Binding Cassette Transporters

Researchers have explored derivatives of this compound as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the treatment of diseases like cystic fibrosis by influencing the transport of various molecules across cellular membranes .

Direcciones Futuras

The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” and related compounds could include further exploration of their potential therapeutic applications, given the reported hypoglycemic and hypolipidemic actions of a related compound . Additionally, further work could be done to optimize the synthesis of these compounds and to investigate their mechanisms of action .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-14-4-2-3-5-16(14)23-9-8-21-20(23)27-12-19(24)22-11-15-6-7-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRQTEJOPLUOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

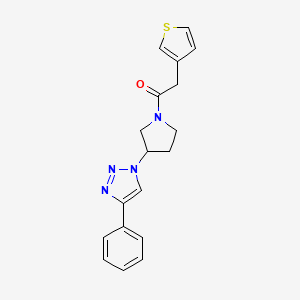

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851394.png)

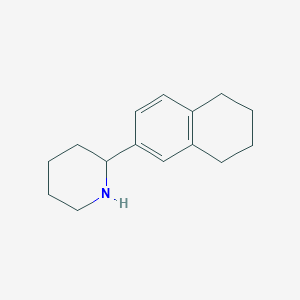

![(E)-4-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2851396.png)

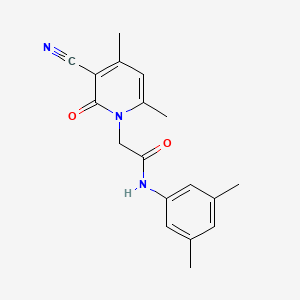

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)

![7-(2-fluorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2851409.png)

![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)

![2-allyl-6-{(E)-[(4-bromophenyl)imino]methyl}phenol](/img/structure/B2851417.png)